BL-S 578 (hydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .

Industrial Production Methods

Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Cefadroxil hydrate undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation and Reduction: These reactions can modify the side chains, affecting the compound’s activity and stability.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Often involves reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Produces inactive metabolites.

Oxidation and Reduction: Leads to various modified forms of the compound, which may have altered antibacterial properties.

Applications De Recherche Scientifique

Cefadroxil hydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mécanisme D'action

Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefadroxil-d4 hydrate: A deuterated form of Cefadroxil, used in pharmacokinetic studies.

Uniqueness

Cefadroxil hydrate is unique due to its high oral bioavailability and long half-life, making it suitable for once-daily dosing. Its broad-spectrum activity and stability in the presence of β-lactamases also contribute to its clinical utility .

Activité Biologique

BL-S 578, also known as Cefadroxil hydrate, is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This compound has garnered attention for its effectiveness against various bacterial infections and its pharmacological properties. This article delves into the biological activity of BL-S 578, highlighting its mechanism of action, efficacy in clinical settings, and relevant research findings.

Cefadroxil functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The effectiveness of BL-S 578 against both Gram-positive and some Gram-negative bacteria makes it a versatile option in treating infections.

Antibacterial Spectrum

BL-S 578 demonstrates activity against a variety of pathogens, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains)

- Gram-negative bacteria : Escherichia coli, Proteus mirabilis

The compound is particularly noted for its effectiveness in treating urinary tract infections (UTIs) and skin infections caused by susceptible organisms.

Clinical Efficacy

Research studies have evaluated the clinical efficacy of Cefadroxil hydrate in various settings. Key findings include:

- Urinary Tract Infections : A study involving patients with uncomplicated UTIs showed that treatment with Cefadroxil resulted in significant clinical improvement and bacteriological eradication rates exceeding 90% .

- Skin and Soft Tissue Infections : In a randomized controlled trial, Cefadroxil demonstrated comparable efficacy to other antibiotics in treating skin infections, with a favorable safety profile .

Pharmacokinetics

Cefadroxil is well-absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. The drug exhibits a half-life conducive to once or twice daily dosing, making it convenient for outpatient treatment regimens.

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration | 15-30 µg/mL |

| Half-life | 1-2 hours |

| Volume of Distribution | 0.25 L/kg |

Case Studies and Research Findings

Several case studies have illustrated the practical applications of BL-S 578:

- Case Study on UTI Treatment :

- Pediatric Use in Skin Infections :

Safety Profile

Cefadroxil is generally well-tolerated; however, potential side effects include gastrointestinal disturbances (nausea, diarrhea), allergic reactions (rash, anaphylaxis), and transient liver enzyme elevations. Monitoring is recommended during prolonged therapy.

Propriétés

IUPAC Name |

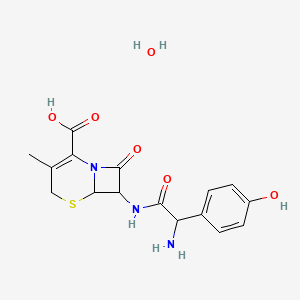

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNMSULHIODTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.